4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide

Physicochemical Profiling Lipophilicity Drug-likeness

4-Chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 5850-48-6) is a synthetic small molecule belonging to the class of N-substituted benzamides that incorporate a homocysteine thiolactone (2-oxotetrahydrothiophene) moiety. Its molecular formula is C₁₁H₉ClN₂O₄S with a molecular weight of 300.72 g/mol, a computed XLogP3-AA of 2.3, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 117 Ų.

Molecular Formula C11H9ClN2O4S
Molecular Weight 300.72 g/mol
CAS No. 5850-48-6
Cat. No. B11024157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide
CAS5850-48-6
Molecular FormulaC11H9ClN2O4S
Molecular Weight300.72 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H9ClN2O4S/c12-6-1-2-7(9(5-6)14(17)18)10(15)13-8-3-4-19-11(8)16/h1-2,5,8H,3-4H2,(H,13,15)
InChIKeyYENJNDNICGYHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 5850-48-6): Procurement-Relevant Identity and Physicochemical Profile


4-Chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 5850-48-6) is a synthetic small molecule belonging to the class of N-substituted benzamides that incorporate a homocysteine thiolactone (2-oxotetrahydrothiophene) moiety. Its molecular formula is C₁₁H₉ClN₂O₄S with a molecular weight of 300.72 g/mol, a computed XLogP3-AA of 2.3, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 117 Ų [1]. The compound is registered under DSSTox Substance ID DTXSID40974059 and has a defined regulatory classification profile accessible through the European Chemicals Agency (ECHA) [2]. The structure is characterized by a 4-chloro-2-nitro substitution pattern on the benzamide aromatic ring coupled to the thiolactone nitrogen, a combination that distinguishes it from mono-substituted and unsubstituted benzamide analogs in this series.

Why Generic Analogs Cannot Replace 4-Chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 5850-48-6) in Research and Assay Development


Compounds within the N-(2-oxotetrahydrothiophen-3-yl)benzamide family are not interchangeable due to the profound influence of the benzamide ring substitution pattern on both physicochemical properties and biological recognition. The presence and positioning of the electron-withdrawing 4-chloro and 2-nitro groups on the aromatic ring directly modulate the electron density of the benzamide carbonyl, altering hydrogen-bonding capacity, metabolic stability, and target-binding interactions [1]. The 4-chloro-2-nitro substitution pattern present in CAS 5850-48-6 creates a unique molecular electrostatic potential surface that cannot be replicated by the parent unsubstituted benzamide (CAS 39837-09-7), the 4-nitro-only analog (CAS 306980-13-2), or the regioisomeric 4-chloro-3-nitro derivative (CAS 118270-06-7) [2]. In procurement contexts, substituting any of these analogs for CAS 5850-48-6 in a validated assay or synthetic pathway introduces uncontrolled variables that can invalidate comparative results, alter reaction outcomes, or compromise structure-activity relationship (SAR) interpretation. The following quantitative evidence section details the specific physicochemical differentials that underpin this non-interchangeability.

4-Chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 5850-48-6): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3-AA) Differential: CAS 5850-48-6 vs. Unsubstituted Parent Benzamide (CAS 39837-09-7)

The computed XLogP3-AA value for 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is 2.3, compared to 1.4 for the unsubstituted parent N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 39837-09-7), representing a 0.9 log unit increase in lipophilicity attributable to the combined electron-withdrawing effects of the chloro and nitro substituents [1]. This difference translates to approximately an 8-fold increase in calculated octanol/water partition coefficient, significantly affecting passive membrane permeability predictions, in-cell assay behavior, and chromatographic retention in purification workflows [1].

Physicochemical Profiling Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Capacity Differential: CAS 5850-48-6 vs. Key Analogs

4-Chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide possesses 5 hydrogen-bond acceptor atoms (two nitro oxygens, amide carbonyl oxygen, and thiolactone carbonyl oxygen), compared to 3 acceptors in the unsubstituted parent N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 39837-09-7) and 4 acceptors in the mono-substituted 4-nitro analog (CAS 306980-13-2) [1]. The additional HBA capacity arises from the 2-nitro group, creating a distinct pharmacophoric feature on the ortho position of the benzamide ring [2]. This augmented acceptor count directly impacts the molecule's interaction fingerprint with biological targets, particularly enzymes and receptors where nitro groups serve as critical recognition elements or participate in charge-transfer interactions.

Molecular Recognition Hydrogen Bonding Target Engagement

Topological Polar Surface Area (TPSA) Differentiation: Impact on Permeability and Assay Compatibility

The topological polar surface area (TPSA) of 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is computed as 117 Ų, which is significantly higher than the 66 Ų for the parent unsubstituted benzamide (CAS 39837-09-7) [1]. This 51 Ų increase results from the contribution of the nitro group oxygens and alters the molecule's position in standard drug-likeness filters (e.g., Veber rules, where TPSA < 140 Ų is favorable for oral bioavailability) [1]. For compounds in the N-(2-oxotetrahydrothiophen-3-yl)benzamide series, the TPSA increment of the chloro-nitro substitution pattern shifts the predicted intestinal absorption and blood-brain barrier penetration profiles compared to analogs with smaller or absent polar surface area contributions.

ADME Prediction Permeability Drug-likeness Screening

Substitution Pattern Isomerism: 2-Nitro,4-Chloro vs. 3-Nitro,4-Chloro Regioisomeric Differentiation

CAS 5850-48-6 (2-nitro,4-chloro substitution) and its closest regioisomer 4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide (CAS 118270-06-7) differ only in the position of the nitro group on the aromatic ring (ortho vs. meta to the amide carbonyl). The 2-nitro (ortho) configuration in CAS 5850-48-6 places the nitro group in direct steric and electronic proximity to the amide bond, enabling intramolecular hydrogen bonding between the nitro oxygen and the amide N-H, which is geometrically impossible in the 3-nitro isomer [1]. This intramolecular interaction stabilizes a pseudo-cyclic conformation that alters the relative orientation of the benzamide ring and the thiolactone moiety, potentially affecting target recognition, crystal packing, and reactivity at the amide linkage [2]. Computational analysis of the two-dimensional structure confirms the distinct spatial arrangement of pharmacophoric elements between these regioisomers [1].

Regioisomerism Structure-Activity Relationship Synthetic Chemistry

Thiolactone Ring Stability and Reactivity: Class-Level Differentiation from Non-Thiolactone Benzamides

The 2-oxotetrahydrothiophene (thiolactone) ring in CAS 5850-48-6 is a chemically reactive moiety susceptible to nucleophilic ring-opening by amines, thiols, and hydrolytic enzymes, a property absent in simple N-alkyl or N-aryl benzamides such as 4-chloro-2-nitrobenzamide (CAS 41994-91-6) . Thiolactones are known to undergo slow hydrolysis at physiological pH (t₁/₂ typically hours to days depending on substitution) and react with protein lysine residues via N-homocysteinylation, a mechanism implicated in the biological activity of homocysteine thiolactone derivatives [1]. The presence of this reactive warhead in CAS 5850-48-6 confers potential for covalent target engagement that is mechanistically unavailable to non-thiolactone benzamide comparators, and also imposes specific handling requirements (storage under anhydrous conditions, avoidance of nucleophilic solvents) that procurement and assay design must account for .

Chemical Reactivity Metabolic Stability Covalent Probe Design

Molecular Weight and Heavy Atom Count Differentiation for Assay Design and Detection

With a molecular weight of 300.72 g/mol and 19 heavy atoms (including one chlorine and one sulfur atom), CAS 5850-48-6 exhibits a distinctive mass spectrometric signature compared to its lighter analogs: the parent N-(2-oxotetrahydrothiophen-3-yl)benzamide (MW 221.28 g/mol, 15 heavy atoms) and the 4-nitro analog (MW ~266 g/mol, 18 heavy atoms) [1]. The chlorine atom produces a characteristic ³⁵Cl/³⁷Cl isotopic doublet (M:M+2 ratio ~3:1) in mass spectra, providing an unambiguous identification handle in LC-MS and GC-MS workflows that is absent in non-chlorinated analogs [1]. The exact monoisotopic mass of 299.9972 Da further enables accurate mass-based confirmation when using high-resolution mass spectrometry (HRMS), reducing false-positive identifications in complex biological matrices or reaction mixtures [1].

Mass Spectrometry Assay Detection Compound Handling

4-Chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide (CAS 5850-48-6): Best-Fit Research and Industrial Application Scenarios Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies of N-Substituted Homocysteine Thiolactone Benzamides Targeting Nitric Oxide Synthase (NOS) Isoforms

CAS 5850-48-6 serves as a key analog in SAR campaigns exploring the contribution of the 2-nitro,4-chloro substitution pattern to NOS isoform selectivity and potency. The computed lipophilicity (XLogP3-AA = 2.3), elevated HBA count (5), and increased TPSA (117 Ų) compared to the parent benzamide [1] make this compound a critical probe for dissecting the role of polar surface area and hydrogen-bonding capacity in NOS active-site recognition. Its unique combination of electron-withdrawing groups and the reactive thiolactone warhead positions it as a candidate for covalent inhibitor design strategies targeting active-site cysteine residues conserved across NOS isoforms [2]. Procurement of this specific substitution pattern is essential—the 3-nitro regioisomer or mono-substituted analogs cannot recapitulate the same conformational and electronic profile.

Chemical Biology Probe Development Leveraging the Thiolactone Reactive Warhead for Covalent Protein Labeling

The thiolactone ring in CAS 5850-48-6 provides a latent electrophilic center capable of selective reaction with nucleophilic amino acid side chains (particularly lysine ε-amines) under physiological conditions, a property shared across the homocysteine thiolactone class [1]. Combined with the 4-chloro-2-nitrobenzamide scaffold—which modulates electrophilicity through electron withdrawal—this compound offers a distinct reactivity profile for covalent probe development compared to N-acetylhomocysteine thiolactone (citiolone, CAS 17896-21-8) or N-butyryl-L-homocysteine thiolactone (CAS 202284-85-3), which lack the aromatic electron-withdrawing substituents that tune thiolactone ring reactivity [2]. Researchers developing activity-based protein profiling (ABPP) probes or covalent inhibitors requiring predictable, tunable reactivity will find this scaffold advantageous over non-aromatic thiolactone derivatives.

Analytical Method Development and Reference Standard Qualification in LC-MS/HRMS Workflows

The distinctive molecular weight (300.72 g/mol), exact mass (299.9972 Da), and chlorine isotopic signature (³⁵Cl/³⁷Cl doublet) of CAS 5850-48-6 make it an ideal candidate for use as a system suitability standard or internal reference compound in LC-MS/HRMS analytical workflows [1]. Unlike the parent benzamide (CAS 39837-09-7) or non-chlorinated analogs, the unambiguous isotopic pattern of this compound reduces the risk of misidentification in complex matrices and provides a robust mass defect signature for confident compound tracking in metabolic stability assays, purity analysis, and reaction monitoring. Procurement of the exact CAS 5850-48-6 compound—rather than any analog—is necessary to ensure the expected MS fragmentation pattern and retention time in validated chromatographic methods.

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